N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide
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Overview
Description
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide is a synthetic compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The reaction proceeds under mild conditions, often at room temperature, and involves simple mixing of reagents followed by water extraction and recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using environmentally friendly catalysts such as dicationic molten salts. These catalysts facilitate the reaction under solvent-free conditions or in green solvents like ethanol, yielding high product purity and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines with different functional groups, enhancing their biological activities .
Scientific Research Applications
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antibacterial, antifungal, antiviral, and antiparasitic activities.
Industry: Utilized in the development of agrochemicals and coordination compounds for metal interactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may act as an enzyme inhibitor in metabolic pathways, leading to the disruption of essential biological functions in pathogens .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazindolizine: Another triazolopyrimidine derivative with similar biological activities.
5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo pyrimidinide: Known for its antiviral properties.
Uniqueness
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide stands out due to its unique combination of a triazolopyrimidine core with a phenylbutanamide side chain, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H19N5O2/c1-4-13(12-8-6-5-7-9-12)14(23)19-16-20-17-18-11(3)10(2)15(24)22(17)21-16/h5-9,13H,4H2,1-3H3,(H2,18,19,20,21,23) |
InChI Key |
PKWYNGKNGDBYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC3=NC(=C(C(=O)N3N2)C)C |
Origin of Product |
United States |
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